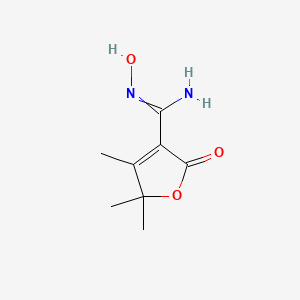
N'-Hydroxy-4,5,5-trimethyl-2-oxo-2,5-dihydrofuran-3-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Hydroxy-4,5,5-trimethyl-2-oxo-2,5-dihydrofuran-3-carboximidamide is a complex organic compound with a unique structure that includes a furan ring, hydroxy group, and carboximidamide functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-4,5,5-trimethyl-2-oxo-2,5-dihydrofuran-3-carboximidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Furan Ring: The initial step involves the formation of the furan ring through cyclization reactions.
Introduction of the Hydroxy Group: The hydroxy group is introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Addition of the Carboximidamide Group: The carboximidamide group is added through amidation reactions using reagents like ammonia or amines.
Industrial Production Methods
Industrial production of N’-Hydroxy-4,5,5-trimethyl-2-oxo-2,5-dihydrofuran-3-carboximidamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N’-Hydroxy-4,5,5-trimethyl-2-oxo-2,5-dihydrofuran-3-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The furan ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Substitution: Electrophilic or nucleophilic reagents are used, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include:
Oxidation Products: Ketones, aldehydes, and carboxylic acids.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted furan derivatives.
Scientific Research Applications
N’-Hydroxy-4,5,5-trimethyl-2-oxo-2,5-dihydrofuran-3-carboximidamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors or drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-Hydroxy-4,5,5-trimethyl-2-oxo-2,5-dihydrofuran-3-carboximidamide involves its interaction with specific molecular targets and pathways. The hydroxy group and carboximidamide functionality play crucial roles in its reactivity and binding affinity. The compound may inhibit enzymes or interact with cellular receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclohexen-1-one, 4-hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl)-
- 2-Cyclohexen-1-one, 4-(3-hydroxy-1-butenyl)-3,5,5-trimethyl-
Uniqueness
N’-Hydroxy-4,5,5-trimethyl-2-oxo-2,5-dihydrofuran-3-carboximidamide is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
83524-80-5 |
|---|---|
Molecular Formula |
C8H12N2O3 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
N'-hydroxy-4,5,5-trimethyl-2-oxofuran-3-carboximidamide |
InChI |
InChI=1S/C8H12N2O3/c1-4-5(6(9)10-12)7(11)13-8(4,2)3/h12H,1-3H3,(H2,9,10) |
InChI Key |
JMJKMFIPMQGQNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC1(C)C)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















